2-(4-Chlorophenyl)-1,3-benzoxazole

Antifungal Benzoxazole Derivatives Antimicrobial

This compound exhibits potent, broad-spectrum antifungal activity, inhibiting all tested fungi, unlike the yeast-specific 4-nitro analog. As a ligand precursor for cyclometalated iridium(III) complexes, it enables systematic tuning of phosphorescent emission. Procure as a validated reference for hit-to-lead campaigns or for optimizing OLED device efficiency.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 1141-35-1
Cat. No. B073430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,3-benzoxazole
CAS1141-35-1
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
InChIKeyNTMAGNRMERGORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-1,3-benzoxazole (CAS 1141-35-1): A Core Heterocyclic Scaffold with Differentiated Antifungal and Photophysical Properties


2-(4-Chlorophenyl)-1,3-benzoxazole (CAS 1141-35-1) is a heterocyclic aromatic compound with a benzoxazole core substituted at the 2-position by a 4-chlorophenyl group [1]. It has a molecular weight of 229.66 g/mol, a computed XLogP3-AA of 4.1, and is commercially available as a solid with typical GC purity exceeding 95.0% and a melting point range of 146.0–150.0 °C [1]. As a building block in medicinal chemistry and materials science, it serves as the core structure for the withdrawn NSAID benoxaprofen and is utilized as a ligand in cyclometalated iridium(III) complexes for optoelectronic applications [2][3].

Why Generic Substitution Fails: The Critical Role of the 4-Chlorophenyl Substituent in 2-(4-Chlorophenyl)-1,3-benzoxazole


Simple substitution of the 4-chlorophenyl group with other aryl moieties in the 2-position of the benzoxazole scaffold results in profound and non-linear changes to both biological activity and photophysical performance. Within a single study of antifungal activity, 2-(4-chlorophenyl)-1,3-benzoxazole inhibited the growth of all examined fungi, whereas the 4-nitrophenyl analog was active only against yeasts and the 2,4-dichlorophenyl analog exhibited a different spectrum of activity [1]. In optoelectronic applications, replacing the 4-chlorophenyl ligand with an unsubstituted phenyl or naphthyl group in cyclometalated iridium(III) complexes alters the emission wavelength, radiative decay rate (kr), and quantum efficiency, underscoring that the specific electronic and steric properties of the 4-chlorophenyl substituent are essential for achieving predictable and optimized performance [2].

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1,3-benzoxazole: Comparative Data Against Closest Analogs


Broad-Spectrum Antifungal Activity: Direct Comparison with 4-Nitrophenyl and 2,4-Dichlorophenyl Analogs

2-(4-Chlorophenyl)-1,3-benzoxazole (compound f) exhibits broad-spectrum antifungal activity, inhibiting the growth of all examined fungal strains in a microdilution assay. In contrast, the 4-nitrophenyl analog (compound c) showed activity only against yeasts, while the 2,4-dichlorophenyl analog (compound g) demonstrated a distinct inhibition profile [1].

Antifungal Benzoxazole Derivatives Antimicrobial

Photochromic Performance: Enhanced Photostationary State Conversion and Faster Response Time

In a photochromic diarylethene system, the derivative containing 2-(4-chlorophenyl)-1,3-benzoxazole (3a) achieved a photostationary state conversion of approximately 20% from the ring-open to ring-closed form, compared to only about 10% for the analogous system with a phenolic Schiff base (1a). The response time to reach this equilibrium was also faster for 3a (approx. 0.5 min) than for 1a (approx. 5 min) .

Photochromism Diarylethene Materials Science

Electronic Tuning of Iridium(III) Complexes: Impact on Radiative and Nonradiative Decay Rates

In a series of cyclometalated iridium(III) complexes of general formula C∧N2Ir(LL′), the complex with the 2-(4-chlorophenyl)benzoxazolato (cpbo) ligand, (cpbo)2Ir(dbm), contributes to a class of emitters where the radiative decay rate (kr) ranges from 2.0 × 10^3 to 3.0 × 10^5 s⁻¹ and the nonradiative decay rate (knr) spans 5.0 × 10^5 to 7.0 × 10^6 s⁻¹. These rates are tunable based on the specific benzoxazole derivative and ancillary ligand, and the cpbo ligand provides a distinct electronic environment compared to complexes with 2-phenylbenzoxazolato (pbo) or 2-(2-naphthyl)benzoxazolato (nbo) ligands [1].

OLED Phosphorescence Cyclometalated Complexes

Evidence-Backed Application Scenarios for Procuring 2-(4-Chlorophenyl)-1,3-benzoxazole


Antifungal Drug Discovery and Probe Development

Procure this compound as a validated starting point or reference standard for broad-spectrum antifungal research. Its demonstrated ability to inhibit all fungi in a standardized microdilution panel, in direct contrast to the yeast-only activity of the 4-nitro analog, makes it a superior candidate for hit-to-lead campaigns targeting systemic or topical fungal infections [1].

Phosphorescent OLED Material Research

Source this compound as a ligand precursor for synthesizing cyclometalated iridium(III) complexes. Its use in the (cpbo)2Ir(dbm) complex places it within a well-characterized family of phosphorescent emitters, allowing researchers to systematically vary the ancillary ligand to tune radiative and nonradiative decay rates and optimize device efficiency [2].

Advanced Photochromic Material Fabrication

Incorporate this benzoxazole into diarylethene-based photochromic systems. The resulting material exhibits a quantifiably higher conversion efficiency (20% vs. 10%) and faster switching kinetics (0.5 min vs. 5 min) compared to a structurally related Schiff base derivative, directly enhancing performance in applications such as optical data storage and smart windows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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